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Abstract
PL37 is a first-in-class dual enkephalinase (DENKI) inhibitor with demonstrated analgesic

properties in preclinical models of pain and migraine. By simultaneously inhibiting the two key

enzymes responsible for the degradation of endogenous enkephalins—neprilysin (NEP, or

neutral endopeptidase) and aminopeptidase N (APN)—PL37 effectively prolongs the analgesic

and anti-hyperalgesic effects of these endogenous opioid peptides. This mechanism of action,

primarily mediated through the activation of peripheral delta-opioid receptors (DORs), presents

a promising therapeutic strategy for pain management with a potentially favorable safety profile

compared to traditional opioid agonists. This document provides a comprehensive overview of

the pharmacological profile of PL37, detailing its mechanism of action, efficacy in preclinical

models, and the experimental protocols used in its characterization.

Introduction
Enkephalins are endogenous pentapeptides that play a crucial role in the modulation of pain

perception. However, their therapeutic potential is limited by their short half-life due to rapid

enzymatic degradation in the synaptic cleft by neprilysin (NEP) and aminopeptidase N (APN).

The dual enkephalinase inhibitor (DENKI) PL37 represents an innovative therapeutic approach

that overcomes this limitation by preventing the breakdown of naturally released enkephalins,

thereby enhancing their local concentrations and prolonging their analgesic effects at the site of

pain. This targeted action, which potentiates the body's own pain management system, is
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hypothesized to reduce the risks of tolerance, dependence, and respiratory depression

associated with exogenous opioid administration.

Mechanism of Action
PL37 is an orally active small molecule that functions as a dual inhibitor of the

metalloproteases neprilysin (NEP) and aminopeptidase N (APN). These enzymes are located

on the outer surface of cell membranes and are responsible for the catabolism of enkephalins.

Neprilysin (NEP): A neutral endopeptidase that cleaves the Gly3-Phe4 bond of enkephalins.

Aminopeptidase N (APN): An aminopeptidase that removes the N-terminal tyrosine residue

from enkephalins.

By inhibiting both NEP and APN, PL37 effectively shields enkephalins from degradation,

leading to their accumulation in the synaptic cleft and sustained activation of opioid receptors.

Preclinical studies have demonstrated that the analgesic effects of PL37 are primarily mediated

by the activation of delta-opioid receptors (DORs) in the peripheral nervous system. This

peripheral action is a key feature of PL37, suggesting a reduced potential for centrally-

mediated side effects.

Signaling Pathway
The mechanism of action of PL37 involves the potentiation of endogenous enkephalin

signaling. In response to a painful stimulus, enkephalins are released from nerve terminals and

bind to opioid receptors, primarily DORs, on adjacent neurons. This binding initiates a signaling

cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain

signal transmission.
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Caption: Mechanism of action of PL37.

Quantitative Data
While specific binding affinities (Ki or IC50 values) for PL37 against NEP and APN are not

publicly available in the reviewed literature, preclinical efficacy studies have established

effective dosages in rodent models of migraine.
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Preclinical

Model
Species

Administratio

n Route

Effective

Dose
Outcome Reference

Stress-

Induced

Migraine

Mouse
Intravenous

(IV)
10 mg/kg

Attenuation of

periorbital

hypersensitivi

ty and facial

grimace

[1][2]

Stress-

Induced

Migraine

Mouse Oral Gavage 20 mg/kg

Attenuation of

periorbital

hypersensitivi

ty and facial

grimace

[1][2]

Nitroglycerin-

Induced

Migraine

Rat
Intravenous

(IV)
20 mg/kg

Prevention of

cephalic

mechanical

hypersensitivi

ty

[3]

Nitroglycerin-

Induced

Migraine

Rat Oral Gavage 50 mg/kg

No significant

effect after

single

administratio

n

[3]

Experimental Protocols
The preclinical efficacy of PL37 has been evaluated using validated models of pain and

migraine. The following are detailed methodologies for key experiments cited in the literature.

Periorbital Mechanical Threshold Assessment (Von Frey
Test)
This protocol is used to measure mechanical sensitivity in the facial region of mice, a key

indicator of headache-like pain.
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Materials:

Calibrated Von Frey filaments (e.g., 0.008 g to 2.0 g)

Elevated wire mesh platform

Plexiglass enclosures

Procedure:

Acclimation: Individually house mice in the plexiglass enclosures on the elevated wire mesh

platform for at least 30 minutes before testing to allow for acclimation to the testing

environment.

Filament Application: Apply the Von Frey filaments perpendicularly to the center of the

forehead in the periorbital region.

Stimulus Delivery: The filament is pressed until it buckles, holding for 3-5 seconds.

Response Criteria: A positive response is recorded if the mouse exhibits a brisk head

withdrawal, facial rubbing with the forepaws, or vocalization.

Threshold Determination (Up-Down Method):

Begin with a mid-range filament (e.g., 0.4 g).

If a positive response is observed, the next smaller filament is used.

If no response is observed, the next larger filament is used.

The 50% withdrawal threshold is calculated from the pattern of positive and negative

responses using the Dixon method.
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Caption: Workflow for the Von Frey test.

Mouse Grimace Scale (MGS)
The MGS is a standardized behavioral coding system used to assess spontaneous pain in

mice based on changes in facial expression.
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Materials:

Video recording equipment

Individual testing chambers

Procedure:

Video Recording: Place the mouse in an individual chamber and record its behavior for a set

period (e.g., 5-10 minutes) at baseline and after treatment with PL37 and/or a pain-inducing

stimulus.

Image Extraction: Extract still images of the mouse's face from the video recordings at

regular intervals.

Scoring: A trained observer, blinded to the treatment groups, scores each image based on

five facial action units:

Orbital Tightening: Narrowing of the eye opening.

Nose Bulge: A bulge at the bridge of the nose.

Cheek Bulge: A bulge in the cheek musculature.

Ear Position: Ears pulled back or flattened.

Whisker Change: Whiskers moved forward or bunched together.

Pain Score Calculation: Each action unit is scored on a 3-point scale (0 = not present, 1 =

moderately present, 2 = severely present). The scores for each action unit are summed to

generate a total grimace score for each image. The average score over the observation

period is then calculated for each animal.
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Caption: Workflow for the Mouse Grimace Scale.

Pharmacokinetics
Detailed pharmacokinetic parameters for PL37, such as Cmax, AUC, and half-life, are not

extensively reported in the publicly available literature. The primary focus of published studies

has been on demonstrating in vivo efficacy and mechanism of action. However, the reported

efficacy of orally administered PL37 at 20 mg/kg in mice suggests adequate oral bioavailability

to achieve therapeutic concentrations in preclinical models.
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Safety and Tolerability
Numerous studies in rodents have indicated that repeated administration of DENKIs like PL37
has a low potential for tolerance and addiction. Furthermore, they have been shown to be

absent of respiratory depression, a significant side effect of mu-opioid receptor agonists.[1]

Conclusion
The DENKI compound PL37 represents a novel and promising approach to pain management.

Its unique mechanism of action, which enhances the body's endogenous pain-relieving system

through the inhibition of enkephalin degradation, offers the potential for effective analgesia with

an improved safety profile over traditional opioids. The preclinical data strongly support its

efficacy in models of migraine and suggest that its peripherally mediated action via delta-opioid

receptors may minimize centrally-mediated adverse effects. Further investigation into its

pharmacokinetic profile and clinical development is warranted to fully elucidate its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Dual enkephalinase inhibitor PL37 as a potential novel treatment of migraine: evidence
from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Increased oral bioavailability of paclitaxel by GF120918 in mice through selective
modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

3. arvinas.com [arvinas.com]

To cite this document: BenchChem. [Pharmacological Profile of the DENKI Compound PL37:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10770556#pharmacological-profile-of-the-denki-
compound-pl37]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b10770556?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35411377/
https://www.benchchem.com/product/b10770556?utm_src=pdf-body
https://www.benchchem.com/product/b10770556?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/35411377/
https://pubmed.ncbi.nlm.nih.gov/35411377/
https://pubmed.ncbi.nlm.nih.gov/11106262/
https://pubmed.ncbi.nlm.nih.gov/11106262/
https://www.arvinas.com/wp-content/uploads/2024/07/Physicochemical-Property-Determinants-of-Oral-Absorption-for-PROTAC-Protein-Degraders.pdf
https://www.benchchem.com/product/b10770556#pharmacological-profile-of-the-denki-compound-pl37
https://www.benchchem.com/product/b10770556#pharmacological-profile-of-the-denki-compound-pl37
https://www.benchchem.com/product/b10770556#pharmacological-profile-of-the-denki-compound-pl37
https://www.benchchem.com/product/b10770556#pharmacological-profile-of-the-denki-compound-pl37
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10770556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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